

# Application Notes & Protocols: Characterizing Organotin Compounds with $^{119}\text{Sn}$ NMR Spectroscopy

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## Compound of Interest

Compound Name: *Stannane, dibutyl-diethyl-*

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## Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for elucidating molecular structure.<sup>[1]</sup> For organometallic chemistry, and specifically for the study of organotin compounds, NMR of the tin nucleus itself provides direct and exquisitely sensitive insight into the metal's local environment.<sup>[2]</sup> Among the three naturally occurring spin- $\frac{1}{2}$  tin isotopes ( $^{115}\text{Sn}$ ,  $^{117}\text{Sn}$ , and  $^{119}\text{Sn}$ ),  $^{119}\text{Sn}$  is the nucleus of choice for NMR studies due to its higher natural abundance and slightly greater sensitivity.<sup>[3]</sup> This guide provides a comprehensive overview of the principles and practical applications of  $^{119}\text{Sn}$  NMR spectroscopy for the structural characterization of organotin compounds, aimed at researchers in synthetic chemistry, materials science, and drug development. We will explore the theoretical underpinnings, detail field-proven experimental protocols, and explain the interpretation of key spectral parameters—chemical shifts and coupling constants—to reveal coordination numbers, ligand effects, and solution-state structures.

## Foundational Principles of $^{119}\text{Sn}$ NMR

Tin is unique in having three NMR-active spin- $\frac{1}{2}$  nuclei, which means they do not possess a nuclear quadrupole moment and thus typically yield sharp NMR signals.<sup>[3][4]</sup> The properties of these isotopes are summarized below.

Table 1: NMR Properties of Spin- $\frac{1}{2}$  Tin Isotopes

Isotope	Natural Abundance (%)	Nuclear Spin (I)	Gyromagnetic Ratio (γ) (10 <sup>7</sup> rad T <sup>-1</sup> s <sup>-1</sup> )	Resonance Frequency @ 11.74T (MHz)	Relative Sensitivity (vs. <sup>1</sup> H)
<sup>115</sup> Sn	0.34	1/2	-8.8013	163.498	3.50 x 10 <sup>-2</sup>
<sup>117</sup> Sn	7.68	1/2	-9.5888	178.126	4.52 x 10 <sup>-2</sup>
<sup>119</sup> Sn	8.59	1/2	-10.0317	186.362	5.18 x 10 <sup>-2</sup>

Data sourced from IMSERC, University of Northwestern [5]

As shown in Table 1, <sup>119</sup>Sn offers the best combination of natural abundance and sensitivity, making it the preferred nucleus for routine analysis.[3]

A defining characteristic of <sup>119</sup>Sn NMR is its exceptionally wide chemical shift range, spanning over 5000 ppm (from approximately +3000 to -2500 ppm).[5] This vast range makes the <sup>119</sup>Sn chemical shift an extremely sensitive probe of the electronic environment at the tin center.

## Interpreting the <sup>119</sup>Sn NMR Spectrum: Key Parameters

The power of <sup>119</sup>Sn NMR lies in the structural information encoded in its two primary parameters: the chemical shift ( $\delta$ ) and the spin-spin coupling constants ( $J$ ).

### The <sup>119</sup>Sn Chemical Shift ( $\delta$ ): A Probe of Coordination and Electronic Environment

The <sup>119</sup>Sn chemical shift is highly dependent on the coordination number of the tin atom and the electronic nature of the directly attached ligands.[2][6]

- Coordination Number: This is the most significant factor influencing the chemical shift. An increase in the coordination number at the tin center (e.g., from 4 to 5 or 6) leads to increased electron density and shielding, causing a characteristic upfield shift (to more negative ppm values) in the  $^{119}\text{Sn}$  resonance.[2][6] This principle is a cornerstone of using  $^{119}\text{Sn}$  NMR to determine the geometry of organotin complexes in solution.
- Ligand Electronegativity: The electronegativity of the atoms or groups bound to the tin atom also plays a crucial role. As the electronegativity of the substituents increases, electron density is withdrawn from the tin nucleus, leading to deshielding and a downfield shift (to more positive ppm values) in the resonance.
- Solvent Effects: The choice of solvent can impact the chemical shift, particularly if the solvent is capable of coordinating to the tin center.[6][7] Coordinating solvents can change the effective coordination number of the tin species in solution, leading to significant upfield shifts compared to measurements in non-coordinating solvents.

Table 2: Representative  $^{119}\text{Sn}$  Chemical Shift ( $\delta$ ) Ranges for Organotin(IV) Compounds

Compound Class	Coordination Number	Typical $\delta$ (ppm) Range	Comments
Tetraorganostannanes ( $R_4Sn$ )	4	+160 to -40	Reference compound $SnMe_4$ is at 0 ppm.[5]
Organotin Halides ( $R_3SnX$ , $R_2SnX_2$ )	4	+210 to -70	Shift moves downfield with increasing halogen electronegativity (I < Br < Cl < F).
Organotin Hydrides ( $R_3SnH$ )	4	-80 to -220	Highly shielded tin nucleus.
Organotin Alkoxides/Carboxylate s	4-6	+140 to -200	Can exist as monomers (4- coordinate) or associate to form dimers/polymers (5- or 6-coordinate), shifting upfield upon association.[7]
Hexacoordinated Complexes	6	-200 to -500	Characteristic of highly shielded, octahedral tin environments.[2][6]

## Spin-Spin Coupling Constants (J): Mapping Connectivity

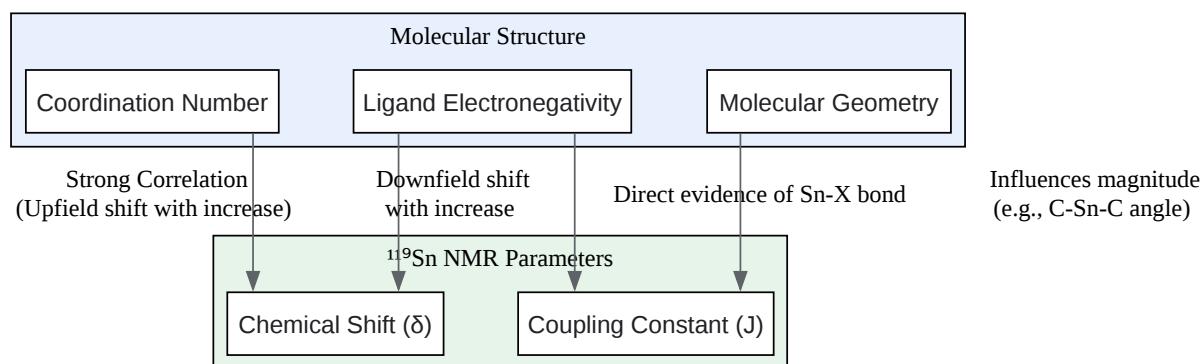
$^{119}Sn$  couples to other NMR-active nuclei, providing invaluable information about covalent bonding and molecular connectivity. The magnitude of the coupling constant, typically reported in Hertz (Hz), is related to the s-character of the bonding orbitals involved.

- $^1J(^{119}Sn, ^{13}C)$ : One-bond coupling constants are sensitive to the hybridization of the tin-carbon bond. For tetraorganotin compounds,  $^1J(^{119}Sn, ^{13}C)$  values are typically in the range of 300-400 Hz.[7] In penta- and hexa-coordinated species, the magnitude of this coupling

often increases, falling in the 450-670 Hz range for five-coordinate and even higher for six-coordinate compounds.[8]

- $^2J(^{119}\text{Sn}, ^1\text{H})$ : Two-bond couplings, often seen as "tin satellites" in a  $^1\text{H}$  NMR spectrum, are typically around 50-60 Hz for methyltin compounds.[3][7] The magnitude of  $^2J(^{119}\text{Sn}, ^1\text{H})$  is also correlated with the coordination number, increasing as the coordination number increases.[8]
- Coupling to Other Nuclei:  $^{119}\text{Sn}$  also exhibits coupling to nuclei like  $^{31}\text{P}$ ,  $^{19}\text{F}$ , and even other tin isotopes ( $^{117}\text{Sn}$ ), providing direct evidence of Sn-X bonds.[3]

The relationship between these spectral parameters and the underlying molecular structure is visualized below.



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Caption: Relationship between molecular structure and  $^{119}\text{Sn}$  NMR parameters.

## Experimental Protocol: Acquiring High-Quality $^{119}\text{Sn}$ NMR Data

Acquiring a high-quality  $^{119}\text{Sn}$  spectrum requires careful attention to sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a standard

procedure for a 1D proton-decoupled  $^{119}\text{Sn}$  NMR experiment.

## Materials and Equipment

- Organotin sample (5-50 mg)
- High-quality 5 mm NMR tubes[9]
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ , Benzene-d<sub>6</sub>, Toluene-d<sub>8</sub>)
- Pasteur pipette and glass wool for filtration[10]
- Chemical reference: Tetramethyltin ( $\text{SnMe}_4$ ) as an external standard[5]
- NMR spectrometer with a broadband or multinuclear probe

## Step-by-Step Sample Preparation Protocol

- Weighing: Accurately weigh 5-50 mg of the organotin compound. Due to the lower sensitivity of  $^{119}\text{Sn}$  compared to  $^1\text{H}$ , a higher concentration is generally required.[9]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[10] The choice of solvent is critical; use a non-coordinating solvent like  $\text{CDCl}_3$  or  $\text{C}_6\text{D}_6$  unless the goal is to study solvent coordination effects.[6][7]
- Filtration: Prepare a filter by tightly packing a small amount of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter, which can degrade spectral resolution.
- Capping: Securely cap the NMR tube to prevent solvent evaporation. Ensure the outside of the tube is clean before inserting it into the spectrometer.[9]

## Instrument Setup and Data Acquisition

The following workflow provides a general overview of the experimental process.



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Caption: General workflow for an NMR experiment.

- Probe Tuning: Tune the NMR probe to the  $^{119}\text{Sn}$  frequency (e.g., ~186.4 MHz on an 11.74T / 500 MHz instrument).[5] This step is crucial for maximizing sensitivity.
- Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]
- Set Acquisition Parameters:
  - Experiment: Select a proton-decoupled 1D experiment (zgig or equivalent). Proton decoupling simplifies the spectrum by removing  $^1\text{H}$ - $^{119}\text{Sn}$  couplings, resulting in sharp, single lines for each unique tin environment.
  - Spectral Width (SW): Set a wide spectral width to encompass the entire chemical shift range. A width of ~300-500 ppm is often a safe starting point, centered appropriately for the expected compound class.
  - Relaxation Delay (d1): This is a critical parameter.  $^{119}\text{Sn}$  has a negative gyromagnetic ratio, which can lead to a negative Nuclear Overhauser Effect (NOE) upon proton decoupling, potentially nullifying or inverting the signal.[5] To mitigate this, use a longer relaxation delay (e.g., 5-10 seconds) or employ an inverse-gated decoupling sequence.
  - Number of Scans (NS): Due to the low sensitivity, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
  - Sensitivity Enhancement: For low-concentration samples, consider using sensitivity-enhanced pulse sequences like INEPT or DEPT, which transfer polarization from protons to the tin nucleus.[5]

## Data Processing and Referencing

- Fourier Transformation (FT): Apply an exponential multiplication (line broadening of 5-10 Hz can improve signal-to-noise) and perform the Fourier transform.

- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak integration and positioning.
- Chemical Shift Referencing: Chemical shifts should be referenced to the primary standard,  $\text{SnMe}_4$ , at 0 ppm.[5] The recommended IUPAC method is to use a unified scale referenced to the  $^1\text{H}$  signal of TMS at 0 ppm.[12] If an external  $\text{SnMe}_4$  standard is used, its absolute frequency can be used to reference the spectrum.

## Applications in Research and Drug Development

$^{119}\text{Sn}$  NMR is a powerful technique for:

- Structural Elucidation: Confirming the synthesis of new organotin compounds by observing the number of unique tin environments and their chemical shifts. A single sharp peak suggests the formation of a single species.[13]
- Determining Solution-State Geometry: Distinguishing between different coordination numbers (e.g., 4-, 5-, or 6-coordinate) in solution, which may differ from the solid-state structure determined by X-ray crystallography.[2]
- Studying Ligand Exchange and Fluxional Processes: Using variable-temperature (VT) NMR to study dynamic processes where ligands are exchanging on the NMR timescale.
- Probing Host-Guest Interactions: Monitoring changes in the  $^{119}\text{Sn}$  chemical shift upon the addition of anions or other guest molecules to an organotin host can provide evidence of binding.[14]
- Characterization of Anticancer Agents: Organotin complexes are being investigated as potential anticancer drugs.[2][6]  $^{119}\text{Sn}$  NMR is crucial for characterizing these complexes and studying their stability and interactions in solution.

## Conclusion

$^{119}\text{Sn}$  NMR spectroscopy is a highly informative and direct method for probing the structure and bonding of organotin compounds. The extreme sensitivity of the  $^{119}\text{Sn}$  chemical shift to coordination number and ligand environment, combined with the structural data from coupling constants, provides a detailed picture of the molecule's state in solution. By following robust

experimental protocols and understanding the principles behind spectral interpretation, researchers can confidently employ this technique for routine characterization, mechanistic studies, and the development of new materials and therapeutics.

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